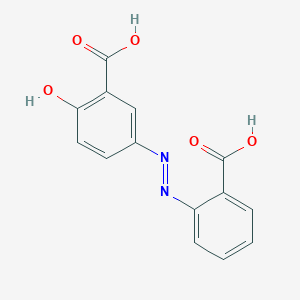
5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound has a carboxylic acid group and a hydroxyl group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid typically involves the diazotization of 2-aminobenzoic acid followed by coupling with salicylic acid. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 2-aminobenzoic acid is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with salicylic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: The carboxylic acid and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides, and alcohols for esterification reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Esters, amides, and other substituted derivatives.
科学的研究の応用
5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and inks.
作用機序
The mechanism of action of 5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid involves its ability to interact with various molecular targets through its functional groups. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The carboxylic acid and hydroxyl groups can form hydrogen bonds and participate in ionic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid
- 3-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid
Uniqueness
5-(2-Carboxy-phenylazo)-2-hydroxy-benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with other molecules. The position of the carboxylic acid and hydroxyl groups relative to the azo group can significantly affect the compound’s properties and applications.
特性
CAS番号 |
60473-81-6 |
|---|---|
分子式 |
C14H10N2O5 |
分子量 |
286.24 g/mol |
IUPAC名 |
5-[(2-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O5/c17-12-6-5-8(7-10(12)14(20)21)15-16-11-4-2-1-3-9(11)13(18)19/h1-7,17H,(H,18,19)(H,20,21) |
InChIキー |
BIMRBTZQYOQFBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


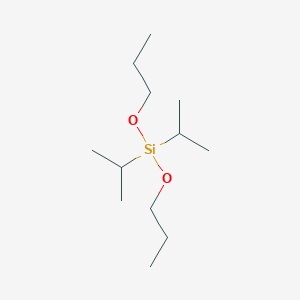
![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
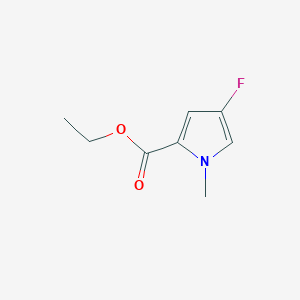
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
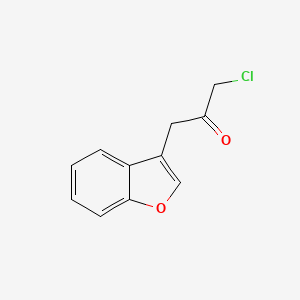
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
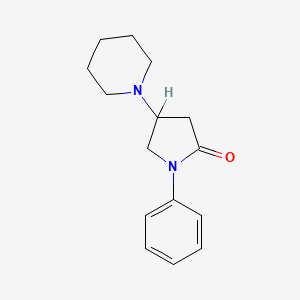
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
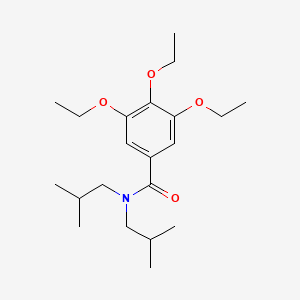
![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)

